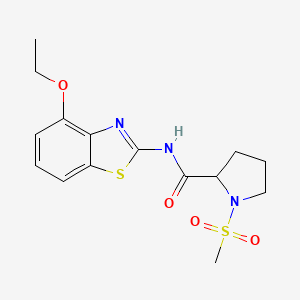

N-(4-ethoxy-1,3-benzothiazol-2-yl)-1-methanesulfonylpyrrolidine-2-carboxamide

Description

Properties

IUPAC Name |

N-(4-ethoxy-1,3-benzothiazol-2-yl)-1-methylsulfonylpyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O4S2/c1-3-22-11-7-4-8-12-13(11)16-15(23-12)17-14(19)10-6-5-9-18(10)24(2,20)21/h4,7-8,10H,3,5-6,9H2,1-2H3,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPACLUIDBYXVBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3CCCN3S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxy-1,3-benzothiazol-2-yl)-1-methanesulfonylpyrrolidine-2-carboxamide typically involves the condensation of 2-aminobenzenethiol with ethyl bromoacetate to form the benzothiazole ring. This intermediate is then reacted with methanesulfonyl chloride and pyrrolidine-2-carboxylic acid under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxy-1,3-benzothiazol-2-yl)-1-methanesulfonylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, particularly at the 2-position.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N-(4-ethoxy-1,3-benzothiazol-2-yl)-1-methanesulfonylpyrrolidine-2-carboxamide has a wide range of applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Biochemistry: Used as a probe to study enzyme interactions and protein-ligand binding.

Molecular Biology: Investigated for its role in modulating gene expression and signal transduction pathways.

Industrial Applications: Utilized in the synthesis of advanced materials and polymers with enhanced properties.

Mechanism of Action

The mechanism of action of N-(4-ethoxy-1,3-benzothiazol-2-yl)-1-methanesulfonylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to bind to various enzymes and receptors, modulating their activity. This compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It also interacts with cellular receptors, influencing signal transduction pathways and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzothiazole Core

- Target Compound : 4-ethoxy substitution on the benzothiazole ring.

- 1-acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)-4-piperidinecarboxamide (): Features a 6-chloro substituent on benzothiazole and a piperidine ring instead of pyrrolidine.

- 2-{6-[(1,3-benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid (): Lacks substitution on the benzothiazole ring but incorporates a tetrahydroquinoline-thiazole hybrid structure, suggesting divergent bioactivity profiles .

Modifications on the Pyrrolidine/Sulfonyl Groups

- Target Compound : 1-methanesulfonylpyrrolidine-2-carboxamide.

- N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide (): Replaces methanesulfonyl with a bulkier thiophene-2-sulfonyl group and adds a pyridinylmethyl substituent. The thiophene-sulfonyl group may increase lipophilicity and alter steric interactions compared to the smaller methanesulfonyl group .

- (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)-1-(1-(1-oxoisoindolin-2-yl)cyclopentanecarbonyl)pyrrolidine-2-carboxamide (): Features a hydroxylated pyrrolidine and a complex isoindolinyl-cyclopentane acyl group, highlighting how stereochemistry and additional rings influence molecular recognition .

Biological Activity

N-(4-ethoxy-1,3-benzothiazol-2-yl)-1-methanesulfonylpyrrolidine-2-carboxamide is a chemical compound with potential biological applications. This article reviews its biological activity, including antimicrobial, anticancer, and other pharmacological properties based on diverse research findings.

Chemical Structure and Properties

The compound features a unique structure combining a benzothiazole moiety with a pyrrolidine carboxamide. The general formula is , indicating the presence of nitrogen, oxygen, and sulfur atoms that may contribute to its biological activity.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of benzothiazole derivatives. In particular, compounds similar to this compound have shown promising results against various bacterial strains.

| Compound | Microorganism Tested | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Compound A | E. coli | 15 | |

| Compound B | S. aureus | 18 | |

| Compound C | P. aeruginosa | 20 |

Anticancer Activity

Research has indicated that benzothiazole derivatives exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. For example, a study demonstrated that a related compound significantly inhibited the proliferation of cancer cells in vitro.

Case Study:

A recent investigation into the anticancer effects of similar benzothiazole compounds revealed:

- Cell Lines Used: MCF-7 (breast cancer), HeLa (cervical cancer)

- IC50 Values:

- MCF-7: 12 µM

- HeLa: 15 µM

These findings suggest that this compound may possess significant anticancer potential.

The biological activity of this compound is believed to involve:

- Inhibition of DNA Synthesis: By interfering with nucleic acid synthesis pathways.

- Induction of Apoptosis: Through the activation of caspases.

- Cell Cycle Arrest: Particularly at the G2/M phase.

Toxicity and Safety Profile

While many studies focus on efficacy, the safety profile is equally important. Preliminary toxicity assessments indicate moderate toxicity levels in vitro; however, further in vivo studies are required to fully understand the safety implications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.